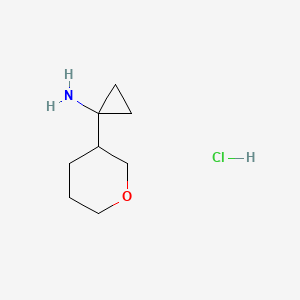![molecular formula C17H11ClN2O B2720578 3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one CAS No. 338400-57-0](/img/structure/B2720578.png)
3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound with a molecular formula of C17H11ClN2O . It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a chlorophenyl group, an imino group, and a propynyl group attached to an indole core, making it a unique structure with potential pharmacological properties.
Métodos De Preparación
The synthesis of 3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline, propargyl bromide, and indole-2,3-dione.
Reaction Conditions: The reaction involves the formation of an imine intermediate by reacting 4-chloroaniline with indole-2,3-dione under acidic conditions. This intermediate is then subjected to a nucleophilic substitution reaction with propargyl bromide in the presence of a base such as potassium carbonate.
Análisis De Reacciones Químicas
3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Aplicaciones Científicas De Investigación
3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular mechanisms in cells.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with pharmaceutical relevance.
Mecanismo De Acción
The mechanism of action of 3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities and applications in agriculture.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
The uniqueness of this compound lies in its specific structural features, such as the chlorophenyl and propynyl groups, which confer distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)imino-1-prop-2-ynylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O/c1-2-11-20-15-6-4-3-5-14(15)16(17(20)21)19-13-9-7-12(18)8-10-13/h1,3-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCVYTBNHJORAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)Cl)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2720497.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2720498.png)
![2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2720499.png)
![methyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2720500.png)
![2-[(Morpholin-4-ylacetyl)amino]benzamide](/img/structure/B2720501.png)
![8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2720502.png)

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2720504.png)
![5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2720505.png)
![5-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2720510.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2720512.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2720517.png)
![3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide](/img/structure/B2720518.png)
